tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate
CAS No.:
Cat. No.: VC17739449
Molecular Formula: C12H24BrNO4
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24BrNO4 |
|---|---|
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | tert-butyl N-[3-[2-(2-bromoethoxy)ethoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C12H24BrNO4/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13/h4-10H2,1-3H3,(H,14,15) |
| Standard InChI Key | IETMSKVJXFMJRN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCOCCOCCBr |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate comprises three key components:
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A tert-butoxycarbonyl (Boc) group, which protects amine functionalities during synthetic processes.
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A propyl linker connected to a diethylene glycol chain, enhancing solubility in polar solvents.
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A terminal bromine atom, which acts as a leaving group in substitution reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄BrNO₄ |
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | tert-butyl N-[3-[2-(2-bromoethoxy)ethoxy]propyl]carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NCCCOCCOCCBr |
| InChI Key | IETMSKVJXFMJRN-UHFFFAOYSA-N |
| Physical State | Liquid (at room temperature) |
The compound’s Canonical SMILES string reveals its branched ether chain and Boc-protected amine, while the InChI Key provides a unique identifier for chemical databases. Its liquid state at room temperature facilitates handling in solution-phase reactions.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate typically involves a multi-step protocol:
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Amine Protection: Reacting 3-[2-(2-bromoethoxy)ethoxy]propylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. This step installs the Boc group onto the primary amine .
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Purification: Isolation via extraction with ethyl acetate, followed by washing with aqueous solutions to remove byproducts .
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature Control: Maintaining 0–5°C during Boc protection to minimize side reactions.
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Solvent Selection: Using acetonitrile-water mixtures to balance reactivity and solubility .
Table 2: Reaction Conditions for Boc Protection
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Acetonitrile/Water |
| Base | NaOH (1.5 equiv) |
| Reaction Time | 4–6 hours |
This method achieves yields exceeding 85%, with HPLC purity >98% .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), replacing the bromide with functional groups such as:
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Amines: Forms secondary amines for drug conjugates.
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Azides: Generates intermediates for click chemistry.
Deprotection of the Boc Group
Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the free amine. This step is critical in peptide synthesis and prodrug activation .
Stability Considerations
The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic media. Storage at –20°C in amber vials is recommended.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bifunctional reactivity enables its use in synthesizing NO synthetase inhibitors, which are investigated for treating inflammatory diseases . For example, coupling the deprotected amine with sulfonamide moieties yields potent enzyme inhibitors.
Polymer Chemistry
Incorporating the polyether chain into polymers enhances hydrophilicity. Applications include:
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Drug Delivery Systems: PEG-like segments improve biocompatibility.
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Surface Modifications: Anti-fouling coatings for medical devices.
Bioconjugation Strategies
The bromine terminus allows site-specific modification of proteins and antibodies, enabling the development of antibody-drug conjugates (ADCs) for oncology.
| Hazard | Precautionary Measure |
|---|---|
| Corrosive | Use nitrile gloves and goggles |
| Moisture-Sensitive | Store under nitrogen atmosphere |
| Irritant | Work in a fume hood |
Material Safety Data Sheets (MSDS) recommend avoiding skin contact and ensuring adequate ventilation. Spills should be neutralized with sodium bicarbonate.
Comparison with Related Carbamate Derivatives
Table 4: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-Butyl N-(3-bromo-2,2-dimethylpropyl)carbamate | C₁₀H₂₀BrNO₂ | Branched alkyl chain; lower solubility |
| Boc-TOTA | C₁₅H₃₂N₂O₅ | Extended ether chain; higher polarity |
The target compound’s linear ether chain provides superior solubility in aqueous-organic mixtures compared to branched analogs .
Future Research Directions
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Green Chemistry: Developing solvent-free synthesis using microwave irradiation.
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Targeted Drug Delivery: Engineering pH-sensitive derivatives for tumor-specific release.
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Polymer Innovations: Designing block copolymers for gene delivery vehicles.
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